Disulfide, bis(2-chloroethyl)
Overview
Description
Disulfide, bis(2-chloroethyl) is an organosulfur compound with the molecular formula C4H8Cl2S2 and a molecular weight of 191.142 g/mol . It is also known by other names such as 1,6-Dichloro-3,4-dithiahexane and 2,2’-Dichloroethyl disulfide . This compound is characterized by the presence of two chloroethyl groups attached to a disulfide linkage. It is a colorless to pale yellow liquid with a slight odor.
Mechanism of Action
Target of Action
It’s known that disulfide compounds can undergo various chemical reactions.
Mode of Action
The mode of action of Disulfide, bis(2-chloroethyl) involves a series of chemical reactions. The reaction mechanism is based on the preliminary ionization of a thiol molecule to the RS anion followed by the oxidation of the latter to the RS radical in the presence of MnIII. The dimerization of RS• affords the target disulfide .
Biochemical Pathways
It’s known that disulfide compounds can affect a broad range of substrates and sulfur reagents.
Result of Action
It’s known that disulfide compounds can have significant effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Disulfide, bis(2-chloroethyl) are not well-studied. It is known that disulfides play a crucial role in the formation and stabilization of protein structures. They can undergo redox reactions, which are important in various biochemical processes .
Cellular Effects
This process is associated with the accumulation of disulfides and the depletion of NADPH, leading to disulfide stress .
Molecular Mechanism
It is known that disulfides can react with thiol groups in proteins, leading to the formation of disulfide bonds . This can alter the structure and function of proteins, potentially leading to cellular effects .
Temporal Effects in Laboratory Settings
It is known that disulfides can undergo redox reactions, which may influence their effects over time .
Dosage Effects in Animal Models
It is known that the toxicity of disulfides can vary depending on the dosage .
Metabolic Pathways
It is known that disulfides can be involved in redox reactions, which are important in various metabolic pathways .
Transport and Distribution
It is known that disulfides can react with thiol groups in proteins, which may influence their distribution within cells .
Subcellular Localization
It is known that disulfides can react with thiol groups in proteins, which may influence their localization within cells .
Preparation Methods
The synthesis of disulfide, bis(2-chloroethyl) can be achieved through various methods. One common approach involves the reaction of thiols with oxidizing agents to form disulfides. For example, the oxidative coupling of thiols using oxidants such as oxygen, hydrogen peroxide, iodine, dimethyl sulfoxide, or benzoquinones can yield disulfides . Another method involves the nucleophilic substitution of sulfur-containing compounds by thiolate anions . Industrial production methods may involve the use of metal-containing catalysts or nonmaterial reagents such as electric current, visible light, or microwave irradiation to facilitate the synthesis of disulfides .
Chemical Reactions Analysis
Disulfide, bis(2-chloroethyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to thiols.
Common reagents used in these reactions include sodium hydroxide for substitution reactions and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Disulfide, bis(2-chloroethyl) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Medicine: It has been investigated for its potential use in drug delivery systems and as a chemotherapeutic agent due to its alkylating properties.
Comparison with Similar Compounds
Disulfide, bis(2-chloroethyl) is similar to other mustard compounds, such as sulfur mustard (bis(2-chloroethyl) sulfide) and nitrogen mustards (e.g., mechlorethamine). These compounds share the ability to alkylate nucleophilic groups and form cross-links in biological molecules . disulfide, bis(2-chloroethyl) is unique in its disulfide linkage, which can undergo redox reactions and contribute to its reactivity. Similar compounds include:
Sulfur mustard (bis(2-chloroethyl) sulfide): A potent vesicant and alkylating agent used as a chemical weapon.
Nitrogen mustards (e.g., mechlorethamine): Used in chemotherapy for their alkylating properties.
Properties
IUPAC Name |
1-chloro-2-(2-chloroethyldisulfanyl)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2S2/c5-1-3-7-8-4-2-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFZUXHZXUFQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SSCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143006 | |
Record name | Disulfide, bis(2-chloroethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-41-1 | |
Record name | Bis(2-chloroethyl) disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10976 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disulfide, bis(2-chloroethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-bis(2-chloroethyl)disulfane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(2-chloroethyl) disulfide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3GQ42HNY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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